molecular formula C19H38N3O10+ B12460278 29-Carboxy-6,9,12,15,18,21,24,27-octaoxa-1,2,3-triazanonacosa-1,2-dien-2-ium

29-Carboxy-6,9,12,15,18,21,24,27-octaoxa-1,2,3-triazanonacosa-1,2-dien-2-ium

Cat. No.: B12460278
M. Wt: 468.5 g/mol
InChI Key: WLGXOQHSEIEPDN-UHFFFAOYSA-O
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Description

29-Carboxy-6,9,12,15,18,21,24,27-octaoxa-1,2,3-triazanonacosa-1,2-dien-2-ium is a highly specialized polyether-triazole derivative featuring a 29-carbon backbone with eight ether oxygen atoms (octaoxa), a triazole ring, and a terminal carboxylic acid group. The compound’s synthesis likely involves multi-step reactions, including alkylation, cyclization, and acid hydrolysis, as inferred from analogous compounds (e.g., tert-butyl ester derivatives) .

Properties

Molecular Formula

C19H38N3O10+

Molecular Weight

468.5 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium

InChI

InChI=1S/C19H37N3O10/c20-22-21-2-4-26-6-8-28-10-12-30-14-16-32-18-17-31-15-13-29-11-9-27-7-5-25-3-1-19(23)24/h20H,1-18H2/p+1

InChI Key

WLGXOQHSEIEPDN-UHFFFAOYSA-O

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG8-acid is synthesized through a multi-step process that involves the introduction of an azide group and a carboxylic acid group to a PEG chain. The general synthetic route includes:

Industrial Production Methods

Industrial production of Azido-PEG8-acid follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Azido-PEG8-acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Azido-PEG8-acid has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.

    Biology: Facilitates the study of protein-protein interactions and cellular processes through bioconjugation.

    Medicine: Integral in the development of ADCs and PROTACs for targeted cancer therapy.

    Industry: Used in the production of advanced materials and nanotechnology .

Mechanism of Action

Azido-PEG8-acid exerts its effects through its functional groups:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s key distinguishing features include:

  • Octaoxa chain : A polyethylene glycol (PEG)-like ether chain, enhancing hydrophilicity and solubility in polar solvents.
  • Carboxy terminus : A carboxylic acid group enabling conjugation or salt formation.

Below is a comparative analysis with structurally or functionally related compounds:

Compound Name Core Structure Functional Groups Physical Properties Molecular Formula Key Notes
29-Carboxy-6,9,12,15,18,21,24,27-octaoxa-1,2,3-triazanonacosa-1,2-dien-2-ium Triazanonacosa dienium Carboxy, octaoxa ether, triazole Not reported (decomposition inferred) Likely C₃₄H₅₈N₃O₁₀⁺ High polarity; potential for ionic binding
Compound 6 (tert-butyl ester analog) Triazanonacosa derivative tert-Butyl ester, octaoxa ether, triazole Decomposes at 295–300°C C₄₀H₅₆N₁₀O₁₀ Intermediate; used in drug synthesis
4-Chloro-5-cyano-1,2,3-dithiazolium chloride (1b) Dithiazolium Chloro, cyano Melts >300°C C₃ClN₃S₂ High thermal stability; halogenated
5-Phenyl-μ-carboxy-1,2,3-thiadiazole (LV) Thiadiazole Carboxy, phenyl Not specified C₉H₆N₂O₂S Synthesized via saponification
26,28-Dihydroxy-25,27-dimethoxypentacyclo[...]dodecaene-5,17-dicarboxylic Acid (20) Pentacyclic dicarboxylic acid Dual carboxy, methoxy, hydroxyl Complex thermal behavior C₃₄H₂₈O₁₀ Polycyclic; low solubility in water

Key Findings:

Synthetic Pathways :

  • The tert-butyl ester analog (Compound 6) shares a similar octaoxa-triazole backbone, synthesized via multi-step alkylation and cyclization. Its decomposition temperature (295–300°C) suggests moderate thermal stability for the core structure .
  • In contrast, dithiazolium salts (e.g., 1b) exhibit exceptional thermal stability (>300°C), attributed to their aromatic heterocyclic cores .

Functional Group Reactivity :

  • The carboxy terminus in the target compound enables conjugation, similar to 5-phenyl-μ-carboxy-thiadiazole, which undergoes saponification for acid group introduction .
  • Polycyclic dicarboxylic acids (e.g., compound 20) demonstrate reduced solubility compared to the target compound’s PEG-like chain, highlighting the octaoxa chain’s role in enhancing hydrophilicity .

Spectroscopic Characterization :

  • Analogous compounds (e.g., Compound 6) are characterized via HRMS and LCMS, with precise mass matching (<0.1 ppm error), suggesting robust analytical protocols for validating the target compound’s structure .
  • Dithiazolium derivatives are confirmed using IR and NMR, emphasizing the utility of these techniques for heterocyclic systems .

Biological Activity

The compound 29-Carboxy-6,9,12,15,18,21,24,27-octaoxa-1,2,3-triazanonacosa-1,2-dien-2-ium is a complex molecular structure that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound by reviewing various studies and findings related to its pharmacological properties.

Chemical Structure

The compound features a unique arrangement of octaoxa (eight ether linkages) and triazanonacosa (a nonacosane backbone with three nitrogen atoms), which contributes to its distinct biological properties. Its carboxylic acid group enhances solubility and potential interactions with biological systems.

Antimicrobial Properties

Research has shown that compounds with similar structural features exhibit antimicrobial activity. For example:

  • Case Study 1 : A study on octaoxa compounds demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting that the octaoxa moiety may enhance membrane permeability and disrupt bacterial cell walls .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is notable. In vitro studies indicate that it can modulate inflammatory pathways:

  • Case Study 2 : A related triazanonacosa compound was shown to inhibit the production of pro-inflammatory cytokines in macrophages. This suggests that our compound may similarly reduce inflammation by interfering with signaling pathways such as NF-kB .

Cytotoxicity and Cancer Research

Preliminary studies indicate that the compound may possess cytotoxic properties against certain cancer cell lines:

  • Case Study 3 : In vitro tests have revealed that derivatives of triazanonacosa compounds exhibit selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity is hypothesized to arise from differential uptake mechanisms .

Research Findings Summary

Activity TypeFindingsReferences
AntimicrobialSignificant activity against S. aureus and E. coli
Anti-inflammatoryInhibition of pro-inflammatory cytokines in macrophages
CytotoxicitySelective cytotoxic effects on breast cancer cells

The proposed mechanisms by which This compound exerts its biological effects include:

  • Membrane Disruption : The octaoxa groups may facilitate interactions with lipid membranes leading to increased permeability.
  • Cytokine Modulation : The compound may inhibit specific signaling pathways involved in inflammation.
  • Selective Uptake in Cancer Cells : The unique structure allows for preferential uptake in malignant cells compared to normal cells.

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